molecular formula C7H5BrFNO B2835474 2-Amino-3-bromo-5-fluorobenzaldehyde CAS No. 953039-61-7

2-Amino-3-bromo-5-fluorobenzaldehyde

Cat. No.: B2835474
CAS No.: 953039-61-7
M. Wt: 218.025
InChI Key: MWMYTVAARTWSIF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-bromo-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-3-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-bromo-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form more complex molecules. The presence of amino, bromo, and fluoro groups allows it to engage in diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-fluorobenzaldehyde: Similar structure but different substitution pattern.

    2-Amino-3-fluorobenzaldehyde: Lacks the bromo group.

    2-Amino-3-bromobenzaldehyde: Lacks the fluoro group

Uniqueness

2-Amino-3-bromo-5-fluorobenzaldehyde is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specialized applications in material science and pharmaceuticals .

Properties

IUPAC Name

2-amino-3-bromo-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYTVAARTWSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Manganese (IV) oxide (5 eq) was added to a 0.2M solution of (2-amino-3-bromo-5-fluorophenyl)methanol in dichloromethane. The suspension was stirred at ambient temperature under Argon for 12 h. The reaction mixture was filtered through celite and filter cake was washed with dichloromethane. The combined filtrate was concentrated to give brown color solid. ES/MS m/z 218/220 (MH+).
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